1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-7(4-9-11(8)17-6-16-9)5-15-10(13)1-2-14-15/h1-4H,5-6,13H2 |
InChI Key |
PFDPWTKLUOELOK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CN3C(=CC=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
A widely reported method involves the reaction of 7-chloro-1,3-benzodioxole-5-carbaldehyde with 5-aminopyrazole in the presence of a reducing agent.
Procedure :
- 7-Chloro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF).
- 5-Aminopyrazole (1.2 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq) are added under nitrogen atmosphere.
- The reaction is stirred at 60°C for 12 hours, followed by quenching with ice water.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Purity (HPLC) | ≥97% |
| Reaction Temperature | 60°C |
This method leverages reductive amination to form the critical C–N bond between the benzodioxole and pyrazole moieties.
Condensation and Cyclization Approach
An alternative route involves the cyclocondensation of 1,3-diketone intermediates with hydrazine derivatives.
Procedure :
- 3-(7-Chloro-1,3-benzodioxol-5-yl)propan-1-one (1.0 eq) is reacted with thiosemicarbazide (1.1 eq) in ethanol.
- The mixture is refluxed for 8 hours, yielding a thiosemicarbazone intermediate.
- Cyclization is induced using phosphoryl chloride (POCl₃) at 0°C, followed by neutralization with aqueous NaHCO₃.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Cyclization Agent | POCl₃ |
| Reaction Time | 8 hours (reflux) |
This method is advantageous for introducing the amine group at position 5 of the pyrazole ring but requires stringent temperature control to prevent side reactions.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies indicate that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) improve selectivity for the desired product. Catalysts such as p-toluenesulfonic acid (PTSA) or sodium acetate are critical for mitigating side product formation.
Table 3.1. Solvent Impact on Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 97 |
| Ethanol | 55 | 95 |
| THF | 48 | 90 |
Temperature and Time Dependence
Elevated temperatures (>70°C) accelerate reaction kinetics but risk decomposition of the benzodioxole group. Optimal conditions balance speed and stability:
- 60–65°C : Maximizes yield without degradation.
- 12–14 hours : Ensures complete conversion of starting materials.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, methanol/water 70:30) confirms a retention time of 8.2 minutes with ≥97% purity.
Applications and Derivatives
While direct pharmacological data for this compound are limited, structural analogs demonstrate antifungal and antibacterial activity . For example, pyrazole derivatives bearing benzodioxole groups exhibit IC₅₀ values of 2–5 µM against Candida albicans and Staphylococcus aureus.
Chemical Reactions Analysis
Types of Reactions
1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance:
- Activity Against Gram-positive Bacteria : Compounds similar to 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine have shown significant activity against Staphylococcus aureus and Bacillus subtilis at concentrations as low as 100 μg/mL, indicating their potential as effective antibacterial agents .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 μg/mL |
| Compound B | S. aureus | 75 μg/mL |
| 1-[Chloro-BDZ] | B. subtilis | 100 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines:
- Cytotoxicity : Some pyrazole derivatives exhibit cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. For example, a related compound demonstrated an IC50 value of 10 μM against breast cancer cells, indicating potent anticancer activity .
Study 1: Antibacterial Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that compounds with the benzodioxole structure had enhanced activity compared to their non-substituted counterparts .
Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of pyrazole derivatives, revealing that those containing the benzodioxole moiety exhibited significant growth inhibition in various cancer cell lines. The study highlighted that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to cell cycle arrest and apoptosis.
Pathways Involved: It affects the mitotic spindle assembly checkpoint, leading to the inhibition of cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
A systematic comparison of the target compound with structurally related pyrazol-5-amine derivatives is provided below, focusing on substituent effects, molecular properties, and biological relevance.
Structural and Substituent Variations
Table 1: Key Structural Features and Substituent Effects
Electronic and Physicochemical Properties
- In contrast, the 4-methylphenyl group in the analog from introduces electron-donating effects, which may reduce reactivity but improve metabolic stability .
- Lipophilicity : The benzodioxole group in the target compound increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability. Simpler analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine (logP ~1.8) may exhibit faster clearance .
- Crystallographic Behavior : The target compound’s benzodioxole adopts an envelope conformation, while analogs like 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibit syn/anti conformational isomerism, affecting crystal packing and solubility .
Biological Activity
1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine, with CAS number 1152539-00-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-tumor, anti-inflammatory, and antimicrobial effects, along with relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₀ClN₃O₂
- Molecular Weight : 251.67 g/mol
- Structure : The compound features a pyrazole ring substituted with a chlorinated benzodioxole moiety, which is crucial for its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study involving various pyrazole compounds demonstrated their efficacy against breast cancer cell lines, notably MCF-7 and MDA-MB-231. The study found that compounds with chlorine substituents showed enhanced cytotoxicity and potential for synergistic effects when combined with doxorubicin, a common chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15 | Yes |
| Pyrazole B | MDA-MB-231 | 10 | Yes |
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. In vitro studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism by which these compounds could be utilized in treating inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. A related study highlighted the antifungal activity of pyrazole derivatives against phytopathogenic fungi, indicating that modifications to the pyrazole structure can enhance efficacy against specific microbial strains .
Case Studies
-
Breast Cancer Treatment :
A recent investigation into the cytotoxic effects of pyrazole derivatives on breast cancer cells revealed promising results. The study involved testing several pyrazoles in combination with doxorubicin, leading to enhanced therapeutic outcomes in resistant cancer cell lines . -
Antifungal Efficacy :
Another study focused on the antifungal activity of synthesized pyrazoles against Rhizoctonia solani. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard antifungal treatments, suggesting their potential use in agricultural applications .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at specific positions on the pyrazole ring and the benzodioxole substituent can lead to variations in potency and selectivity against target enzymes or receptors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazol-5-amine derivatives with substituted benzodioxolyl groups?
- Pyrazol-5-amine derivatives are typically synthesized via cyclization reactions using agents like phosphorous oxychloride under controlled temperatures (~120°C). For example, substituted benzoic acid hydrazides can be cyclized to form oxadiazole-pyrazole hybrids, as demonstrated in the synthesis of structurally related compounds . Key steps include condensation of aromatic aldehydes with ketones to form α,β-unsaturated intermediates, followed by cyclization .
Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to confirm the structure of 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine?
- IR spectroscopy identifies functional groups such as N-H stretches (~3400 cm⁻¹ for primary amines) and C-Cl bonds (~750 cm⁻¹). ¹H NMR resolves substituent patterns: the benzodioxole methylene group appears as a singlet (~δ 5.9–6.1 ppm), while pyrazole protons show splitting due to coupling with adjacent substituents . X-ray crystallography (e.g., single-crystal analysis) is critical for confirming stereochemistry and bond angles, as applied to analogous benzodioxolyl-pyrazole compounds .
Q. What are the challenges in purifying pyrazol-5-amine derivatives, and how can they be addressed?
- Common impurities include unreacted aldehydes or byproducts from cyclization. Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures is effective. Purity can be validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- A factorial design approach can assess variables like temperature, solvent polarity, and catalyst loading. For example, phosphorous oxychloride-mediated cyclization benefits from anhydrous conditions and slow addition of reagents to minimize side reactions . Reaction progress monitoring via TLC or in-situ IR helps identify optimal termination points .
Q. What strategies resolve contradictions in spectral data for pyrazol-5-amine derivatives?
- Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic effects or impurities. Techniques include:
- Variable-temperature NMR to assess conformational flexibility.
- 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals.
- Mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts .
Q. How can computational methods (e.g., DFT) predict the reactivity of the benzodioxole moiety in this compound?
- Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distributions, identifying reactive sites. For example, the chloro-substituted benzodioxole may exhibit electrophilic character at the methylene carbon, guiding functionalization strategies .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- In vitro assays : Use a randomized block design to test cytotoxicity (e.g., MTT assay) across cell lines, with positive/negative controls.
- Target engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays can measure binding affinity to receptors like uPAR, as seen in structurally similar pyrazole-carboxamides .
- Dose-response studies : Log-dose curves (4-parameter logistic model) quantify EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
